

Application Notes & Protocols: Precipitation of Lanthanides with Oxalic Acid in Acidic Solution

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Compound of Interest

Compound Name: oxalic acid

Cat. No.: B15350706

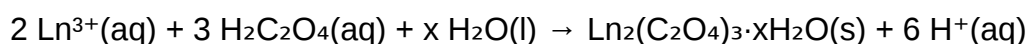
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Introduction

The precipitation of lanthanides as insoluble oxalates is a widely utilized method in analytical and industrial chemistry for the separation and purification of these elements.[1][2][3][4] **Oxalic acid** serves as an efficient precipitating agent due to the low solubility of lanthanide oxalate salts in acidic media, which allows for their effective separation from other metal ions.[1][2][3][4][5] This protocol outlines two primary methodologies for lanthanide oxalate precipitation: direct precipitation (heterogeneous) and homogeneous precipitation. The latter, which involves the slow, in-situ generation of oxalate ions, is particularly advantageous for producing crystalline precipitates that are easily filtered and handled.[2][4][6][7][8][9]

Principle of the Method

The fundamental reaction involves the addition of **oxalic acid** ($\text{H}_2\text{C}_2\text{O}_4$) to a solution containing trivalent lanthanide ions (Ln^{3+}) in an acidic environment. This leads to the formation of insoluble lanthanide oxalate hydrates, as depicted in the following general equation[1]:



The acidic conditions are crucial for this process. While the precipitation is carried out in a strongly acidic solution, the solubility of the lanthanide oxalates decreases as the concentration of nitric acid decreases and the concentration of **oxalic acid** increases.[3]

Experimental Protocols

Protocol 1: Homogeneous Precipitation using Oxamic Acid

This method relies on the thermal decomposition of oxamic acid to slowly generate **oxalic acid**, leading to the formation of well-defined crystals.[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Lanthanide(III) nitrate hexahydrate (e.g., $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$, $\text{Pr}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$, $\text{Gd}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$, $\text{Er}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$, $\text{Yb}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)[\[2\]](#)[\[6\]](#)
- Oxamic acid[\[2\]](#)[\[6\]](#)
- Nitric acid (0.01 M)[\[5\]](#)[\[10\]](#)
- Deionized water
- Round bottom flask or Eppendorf tubes[\[5\]](#)[\[6\]](#)[\[10\]](#)
- Heating mantle or water bath[\[5\]](#)[\[6\]](#)[\[10\]](#)
- Centrifuge[\[2\]](#)[\[6\]](#)
- Filtration apparatus
- Drying oven

Procedure:

- Solution Preparation:
 - Prepare a 0.5 M solution of the desired lanthanide nitrate in 0.01 M nitric acid.[\[5\]](#)[\[10\]](#)
 - In a separate container, weigh out oxamic acid.
- Precipitation:

- In a 50 mL round bottom flask, combine 25 mL of a 0.2 M oxamic acid solution with 10 mL of a 0.2 M lanthanide nitrate solution.[\[2\]](#)[\[6\]](#)
- Alternatively, for smaller scale preparations, mix 1.1 mL of the 0.5 M lanthanide nitrate solution with 1.55 molar equivalents of oxamic acid (approximately 75 mg) in an Eppendorf tube.[\[5\]](#)[\[10\]](#)
- Heat the mixture to 40 °C to dissolve the oxamic acid completely, ensuring a clear solution is obtained.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)
- Increase the temperature to between 85 °C and 100 °C and maintain for several hours (e.g., 7 hours).[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#) A precipitate will form during this time. The precipitation rate is slower for heavier lanthanides.[\[2\]](#)[\[6\]](#)
- Isolation and Washing:
 - After the reaction is complete, cool the mixture to room temperature.
 - Separate the precipitate from the supernatant by centrifugation (e.g., 5000 rpm for 2 minutes) or filtration.[\[2\]](#)[\[6\]](#)
 - Wash the precipitate several times with hot distilled water to remove any soluble impurities.[\[11\]](#)
- Drying:
 - Dry the washed precipitate in an oven at a suitable temperature (e.g., 50 °C) for 24 hours.[\[11\]](#)

Protocol 2: Direct Precipitation with Oxalic Acid

This is a more rapid method involving the direct addition of an **oxalic acid** solution.

Materials:

- Lanthanide salt solution (e.g., in hydrochloric or sulfuric acid)[\[11\]](#)
- **Oxalic acid** solution (e.g., 2 M)[\[11\]](#)

- Magnetic stirrer[12]
- Filtration apparatus
- Drying oven

Procedure:

- Precipitation:
 - Place the acidic lanthanide solution in a beaker with a magnetic stir bar.
 - While stirring at room temperature, slowly add a stoichiometric amount of **oxalic acid** solution. The precipitate will form immediately.[11][12] The optimal conditions can be around 90°C for 6 hours in a 2 M **oxalic acid** solution.[11]
 - Continue stirring for approximately 30 minutes to ensure complete precipitation.[11][12]
- Isolation and Washing:
 - Separate the precipitate by filtration.
 - Wash the precipitate multiple times with hot distilled water.[11]
- Drying:
 - Dry the precipitate in an oven at 50 °C for 24 hours.[11]

Quantitative Data

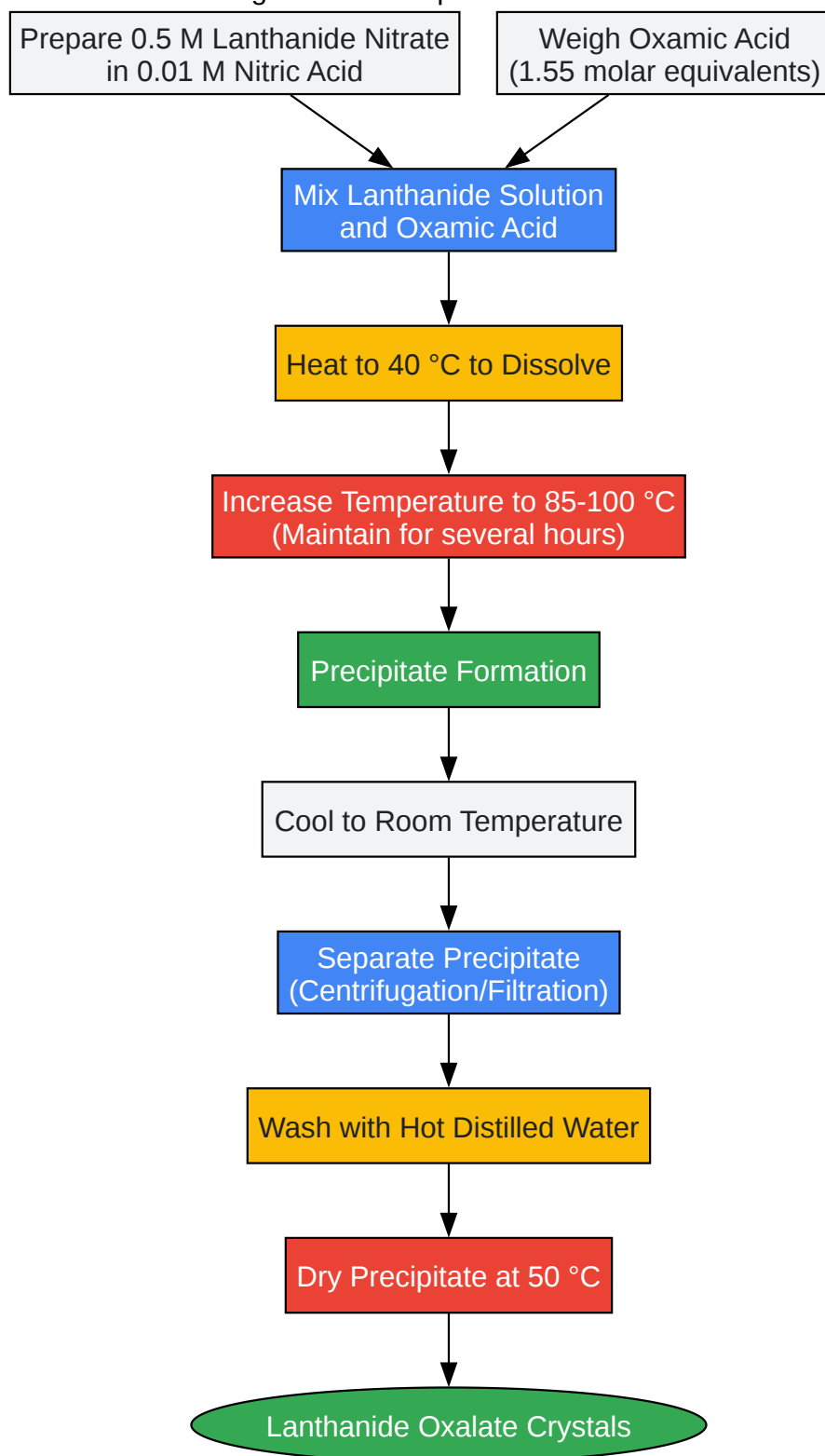
The efficiency and kinetics of lanthanide oxalate precipitation are influenced by factors such as the specific lanthanide, temperature, and reagent concentrations.

Parameter	Value	Lanthanide(s)	Conditions	Source
Precipitation Efficiency	~93%	Neodymium	Stoichiometric oxalic acid in sulfuric acid leach solution	[11]
96.7%	Neodymium	1.2x stoichiometric oxalic acid	[11]	
98.1%	Neodymium	1.4x stoichiometric oxalic acid	[11]	
85% - 98%	Rare Earth Elements	Stoichiometric oxalic acid in leaching solutions	[13]	
Precipitation Time	Several hours	Ce, Pr, Gd, Er, Yb	Homogeneous precipitation at 100 °C	[2][6]
Kinetic Constant (k) at 100°C	Decreases with increasing atomic number	Ce, Pr, Gd, Er, Yb	Homogeneous precipitation	[2][6]
Solubility Product (Ksp)	3×10^{-27}	Neodymium Oxalate	Not specified	[5]

Visualizations

Experimental Workflow

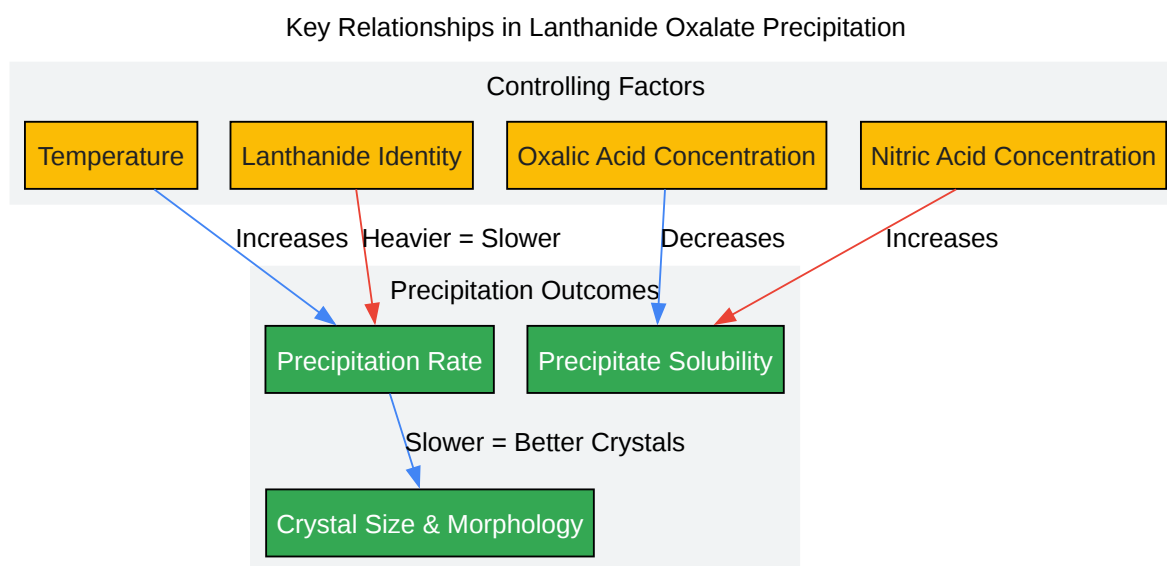
Workflow for Homogeneous Precipitation of Lanthanide Oxalates



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Caption: Homogeneous precipitation workflow.

Logical Relationship in Precipitation



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Caption: Factors influencing precipitation.

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